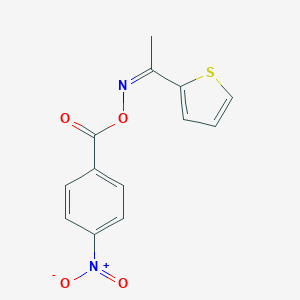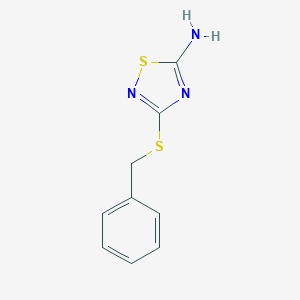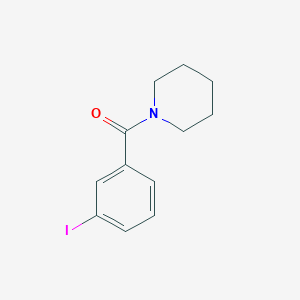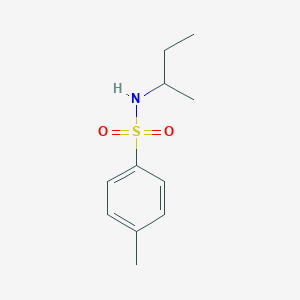![molecular formula C13H15N3OS B187187 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 331272-48-1](/img/structure/B187187.png)
4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions of thiosemicarbazides or the condensation of various aldehydes with hydrazine hydrate. For example, the synthesis of a similar compound, “4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione,” was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization. This method could potentially be adapted for the synthesis of “4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” by using the appropriate starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure and geometry of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction, as well as theoretical calculations like DFT and HF methods. These techniques allow for the determination of bond lengths, angles, and the overall conformation of the molecule.Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including condensation, cyclization, and coordination with transition metals. For example, the coordination compounds containing 4-allyl-1,2,4-triazole have been synthesized and characterized, revealing interesting magnetic properties.Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The molecular weight is 295.79 g/mol .科学的研究の応用
Antioxidant and Antiradical Activities
Triazole derivatives have demonstrated significant antioxidant and antiradical activities. Their structure, particularly those with an open thiogroup like 4H-1,2,4-triazole-3-thiol, shows high indicators of these activities. This feature is compared to biogenic amino acids such as cysteine, which also contains a free SH-group, suggesting their potential in mitigating oxidative stress and its related conditions. The chemical transformations involving this class of compounds have been explored to uncover new possibilities and opportunities for synthesized 1,2,4-triazole-3-thiones, including their applications in addressing conditions related to high doses of radiation exposure (Kaplaushenko, 2019).
Broad Biological Activities
1,2,4-triazole derivatives are acknowledged for their wide range of biological activities. Research has shown interest in developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds offer new prototypes for addressing emerging diseases, resistance in bacteria, and neglected diseases that affect a large portion of humanity. The synthesis and evaluation of these compounds are crucial for discovering new therapeutic agents, highlighting the need for efficient preparations that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Applications Beyond Pharmaceuticals
The versatility of 1,2,4-triazole derivatives extends beyond pharmaceuticals, showing significant utility in engineering, metallurgical, and agricultural fields. They are used in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Their widespread application, coupled with their low toxicity, underscores their importance in various industrial sectors. The ongoing research and publication on these derivatives underscore the global interest in exploring potential molecules for substituted 1,2,4-triazoles, indicating a robust area for future scientific inquiry (Parchenko, 2019).
Antimicrobial and Antifungal Properties
Another significant area of research is the investigation into the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds have been identified as promising candidates for the development of new antimicrobial and antifungal agents. Their potential to serve as the basis for new therapeutic strategies against resistant microbial strains is particularly noteworthy, indicating a valuable direction for future research and development in the field of infectious diseases (Ohloblina, 2022).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound “4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the research progresses, the affected pathways and their downstream effects will be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Future studies will provide insights into these properties .
Result of Action
As research advances, these effects will be discovered and documented .
特性
IUPAC Name |
3-[(3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-7-16-12(14-15-13(16)18)9-17-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXSFKUJGREGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355945 |
Source


|
| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331272-48-1 |
Source


|
| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)










![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)

